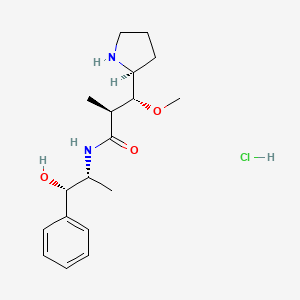

(2S,3R)-Dap-NE (hydrochloride)

Description

BenchChem offers high-quality (2S,3R)-Dap-NE (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R)-Dap-NE (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H29ClN2O3 |

|---|---|

Molecular Weight |

356.9 g/mol |

IUPAC Name |

(2S,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C18H28N2O3.ClH/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14;/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22);1H/t12-,13+,15-,16+,17+;/m0./s1 |

InChI Key |

SLLIOFGFGYMWNJ-QQIMGXJWSA-N |

Isomeric SMILES |

C[C@@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O.Cl |

Canonical SMILES |

CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Contextualization As a Key Residue in Natural Products

The synthesis of Dolastatin 10 and its analogues has been a subject of extensive research, with a key focus on the stereoselective preparation of its constituent amino acids, including the dolaproine (Dap) moiety. google.com The development of efficient synthetic routes for N-Boc-(2S,2'R,3'R)-dolaproine has been a critical step in the total synthesis of Dolastatin 10, highlighting the importance of this specific stereoisomer in recreating the natural product's potent bioactivity. google.com

Significance in Peptide Chemistry and Bioactive Compound Research

The structural features of (2S,3R)-Dap-NE have made it a valuable building block in peptide chemistry and the broader field of bioactive compound research. Its incorporation into peptide chains can influence their conformational properties and biological activities.

A significant area of research involving Dap-NE is its use as an intermediate in the synthesis of Monomethyl auristatin E (MMAE). medchemexpress.eu MMAE is a potent antimitotic agent that, like Dolastatin 10, inhibits tubulin polymerization. medchemexpress.eumedchemexpress.com Due to its high cytotoxicity, MMAE is a key component in the development of antibody-drug conjugates (ADCs). medchemexpress.eumedchemexpress.com ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. Dap-NE hydrochloride serves as a crucial linker component in the synthesis of these complex biopharmaceuticals. medchemexpress.com

The research into Dap-NE extends to the exploration of its various isomers. For instance, isomers such as (S,S,R,S,R)-Boc-Dap-NE and (R,S,R,S,R)-Boc-Dap-NE are utilized as experimental controls in studies involving the synthesis and activity of MMAE and related compounds. medchemexpress.eu This comparative analysis helps researchers to understand the precise structure-activity relationships and the stereochemical requirements for potent biological activity.

Overview of Research Trajectories

Methodologies for Stereoselective Synthesis of (2S,3R)-Dap-NE and its Precursors

The construction of the (2S,3R)-Dap-NE unit requires precise control over multiple stereocenters. Chemists have developed various stereoselective methodologies to synthesize its precursors, such as dolaproine, chiral amino alcohols, and diaminopropanoic acid derivatives, ensuring the correct absolute and relative stereochemistry.

Baylis-Hillman Reaction in Dolaproine Synthesis

A key strategy for the stereoselective synthesis of N-Boc-dolaproine, a direct precursor to the Dap-NE unit, utilizes the Baylis-Hillman reaction. researchgate.netfapesp.br This approach involves the reaction of an N-protected prolinal, specifically N-Boc-prolinal, with an acrylate, such as methyl acrylate. researchgate.netrsc.org The reaction, often facilitated by a catalyst like DABCO, forms a carbon-carbon bond and creates a new stereocenter with an alcohol functional group. researchgate.net

A notable synthesis reported by Almeida and Coelho demonstrated an efficient and stereoselective pathway to N-Boc-dolaproine. researchgate.netrsc.org The process begins with an ultrasound-assisted Baylis-Hillman reaction between N-Boc-prolinal and methyl acrylate, which yields a mixture of diastereomeric adducts that can be separated. researchgate.net This is followed by a crucial diastereoselective hydrogenation of the double bond and subsequent hydrolysis of the methyl ester to furnish the target N-Boc-dolaproine. researchgate.netresearchgate.net This sequence highlights the power of the Baylis-Hillman reaction in building complex chiral molecules from readily available starting materials. rsc.org

Table 1: Key Steps in N-Boc-Dolaproine Synthesis via Baylis-Hillman Reaction

| Step | Reaction | Reagents/Conditions | Outcome | Reference |

| 1 | Baylis-Hillman Reaction | N-Boc-prolinal, Methyl Acrylate, DABCO, Ultrasound | Formation of diastereomeric adducts | researchgate.net |

| 2 | Diastereoselective Hydrogenation | H₂, Pd/C | Saturation of the double bond with high diastereoselectivity | researchgate.netresearchgate.net |

| 3 | Hydrolysis | Base or Acid | Conversion of the ester to a carboxylic acid | researchgate.netresearchgate.net |

Strategies for Chiral Amino Alcohol and Diaminopropanoic Acid (Dap) Derivatives

The synthesis of chiral amino alcohols and diaminopropanoic acid (Dap) derivatives, which are structurally related to the components of Dap-NE, relies on various innovative chemical and biocatalytic methods. nih.govmdpi.com Chiral amino alcohols are valuable building blocks in organic synthesis and are core structures in many pharmaceutical agents. nih.govnih.gov

Chemical methods include the highly enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, which provides access to a wide range of 1,2-amino alcohol-containing molecules with excellent enantioselectivities (>99% ee) and high yields. nih.gov On the other hand, biocatalytic approaches offer an alternative that avoids tedious protection and deprotection steps. nih.gov For instance, enzymatic cascade reactions starting from L-lysine can produce chiral β- and γ-amino alcohols through regio- and diastereoselective C-H bond oxidation by dioxygenases, followed by decarboxylation. nih.gov

For the synthesis of 2,3-l-diaminopropanoic acid (l-Dap) derivatives, a robust strategy has been developed starting from the commercially available Nα-Fmoc-O-tert-butyl-d-serine. mdpi.com This multi-step process involves creating an aldehyde, followed by a Lewis acid-assisted reductive amination to install the second amino group. mdpi.comresearchgate.net Subsequent oxidation of the alcohol function to a carboxylic acid completes the l-Dap backbone, yielding orthogonally protected methyl esters that are valuable for peptide synthesis. mdpi.com A key advantage of this route is that the chirality of the starting d-serine (B559539) is preserved throughout the synthesis. mdpi.comresearchgate.net

Table 2: Synthetic Strategies for Chiral Amino Alcohols and Dap Derivatives

| Target Molecule Class | Method | Key Features | Starting Material | Reference |

| Chiral 1,2-Amino Alcohols | Asymmetric Transfer Hydrogenation | Ruthenium-catalyzed, high enantioselectivity (>99% ee) | Unprotected α-ketoamines | nih.gov |

| Chiral β/γ-Amino Alcohols | Enzymatic Cascade | Dioxygenase and decarboxylase enzymes, high stereoselectivity | L-lysine | nih.gov |

| Protected l-Dap Esters | Multi-step Chemical Synthesis | Reductive amination, oxidation, preservation of chirality | d-Serine derivatives | mdpi.comresearchgate.net |

Enantioselective and Diastereoselective Approaches

Achieving the precise stereochemistry of (2S,3R)-Dap-NE relies on a toolbox of powerful enantioselective and diastereoselective reactions. These methods create chiral centers with a high degree of control.

A prime example of a diastereoselective process is the 1,4-addition of lithium dialkylcuprates to a chiral α,β-unsaturated ester. A highly diastereoselective (>20:1 dr) synthesis of (2S,3R)-3-alkyl/alkenylglutamates was achieved via the 1,4-addition of organocuprates to an enoate derived from Fmoc Garner's aldehyde. nih.gov This type of conjugate addition is a powerful tool for establishing vicinal stereocenters.

For enantioselective synthesis, asymmetric hydrogenation is a widely used technique. The hydrogenation of specific olefins using chiral rhodium or ruthenium phosphine (B1218219) complexes can produce chiral products with very high enantiomeric excess (ee). For example, the enantioselective hydrogenation of α-trifluoromethylidene lactams using a Rh/f-spiroPhos catalyst yields chiral trifluoroethyl lactams with up to 99.9% ee. rsc.org Another cornerstone of asymmetric synthesis is the Sharpless asymmetric epoxidation, which transforms allylic alcohols into chiral epoxides with high enantioselectivity, as demonstrated in the synthesis of germacrene sesquiterpenes. nih.gov

Furthermore, aldol-type reactions can be engineered to set multiple stereocenters in a single step. The asymmetric synthesis of (2S,3R)-capreomycidine, another non-proteinogenic amino acid, was accomplished using a novel aluminum enolate-aldimine reaction with a chiral glycinate, which effectively set both of the required stereocenters simultaneously. mountainscholar.org

Total Synthesis of Dolastatin 10 and Analogues Incorporating (2S,3R)-Dap-NE Moieties

Dolastatin 10 is a pentapeptide with a complex structure comprising four unique amino acid residues. mdpi.com Its total synthesis was a significant achievement in organic chemistry, confirming the absolute configuration of the natural product and enabling the production of analogues for further study. nih.govacs.org The (2S,3R)-Dap-NE unit is located within the N-terminal portion of the molecule, as part of the dolaproine (Dap) residue. rsc.org

This fragment-based approach has also been applied to the synthesis of Dolastatin 10 analogues, such as Malevamide D. beilstein-journals.org This related natural product shares structural similarities with Dolastatin 10, including a dolaproine subunit. Its total synthesis also relied on a late-stage coupling of a large peptide fragment containing the dolaproine unit. beilstein-journals.org

Table 3: Unique Amino Acid Residues of Dolastatin 10

| Residue Name | Abbreviation | Position in Sequence |

| Dolavaline | Dov | 1 (N-terminus) |

| Valine | Val | 2 |

| Dolaisoleuine | Dil | 3 |

| Dolaproine | Dap | 4 |

| Dolaphenine | Doe | 5 (C-terminus) |

Strategic Procedures for Peptide Assembly

The coupling of the large, sterically hindered, and often sensitive peptide fragments in the synthesis of Dolastatin 10 requires specialized and efficient peptide coupling reagents. Standard methods may not be effective or may lead to racemization at the chiral centers.

In a practical total synthesis of Dolastatin 10, the final and most critical coupling step involved the union of the N-terminal fragment (Dov-Val-Dil) with the C-terminal fragment (Dap-Doe). rsc.org This was successfully achieved using diethyl cyanophosphonate as the mediating agent. rsc.org This reagent is known for its effectiveness in coupling complex peptide fragments with minimal side reactions.

Similarly, in the total synthesis of the analogue Malevamide D, the final step to complete the molecular backbone was a peptide coupling reaction. beilstein-journals.org This step linked the dolaisoleuine and dolaproine subunits, demonstrating a common strategy where the complex dolaproine building block is incorporated near the end of the synthesis. beilstein-journals.org

Introduction of the (2S,3R)-Dap-NE Unit into Complex Peptide Structures

The (2S,3R)-Dap-NE unit is not introduced as a single amino acid in a stepwise solid-phase or solution-phase synthesis. Instead, due to its complexity, it is constructed as part of a larger building block, typically the entire dolaproine (Dap) residue, which is then incorporated into the peptide chain. rsc.org

The strategy involves the multi-step stereoselective synthesis of a protected dolaproine derivative, as detailed in section 2.1.1. This pre-formed building block is then activated and coupled to another peptide fragment. For example, in the synthesis of Dolastatin 10, the dolaproine unit was part of a dipeptide fragment, Dap-Doe. rsc.org This entire fragment was then coupled with the rest of the peptide chain. This fragment condensation approach is essential for managing the synthetic complexity and ensuring the stereochemical integrity of the final molecule. The successful introduction of the Dap-Doe unit via diethyl cyanophosphonate-mediated coupling represents a key step in the total synthesis of natural Dolastatin 10. rsc.org

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. longdom.org It provides a wealth of information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule. longdom.orgnumberanalytics.com

Two-dimensional (2D) NMR techniques have revolutionized the way chemists interpret complex molecular structures by spreading the information into a second dimension, thus resolving overlapping signals and revealing correlations between nuclei. longdom.orgresearchgate.net For molecules with multiple stereocenters like (2S,3R)-Dap-NE, 2D-NMR is indispensable for the unambiguous assignment of relative stereochemistry.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org In the context of (2S,3R)-Dap-NE, COSY spectra would reveal the connectivity between the protons on the diaminopyrrolidine ring and the ethyl-nor-ecgonine fragment, helping to piece together the molecular framework. By analyzing the cross-peaks, which indicate coupling, researchers can trace out the spin systems within the molecule. longdom.org

Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY reveals correlations between all protons within a spin system, not just those that are directly coupled. researchgate.netiupac.org This is particularly useful for identifying all the protons belonging to a specific structural fragment, such as the pyrrolidine (B122466) ring in Dap-NE.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. iupac.org By assigning the proton resonances first through homonuclear experiments like COSY, the corresponding carbon signals can be identified. This is crucial for the complete assignment of the ¹H and ¹³C NMR spectra of (2S,3R)-Dap-NE.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is paramount for determining stereochemistry. researchgate.net It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For (2S,3R)-Dap-NE, NOESY data would provide crucial through-space correlations that help to establish the relative configuration of the stereocenters. For example, the observation of a NOE between a proton on the pyrrolidine ring and a proton on the ecgonine (B8798807) framework would provide direct evidence for their spatial proximity and thus inform the stereochemical assignment.

A hypothetical table of expected NOE correlations for a specific conformation of (2S,3R)-Dap-NE is presented below to illustrate the power of this technique.

| Proton 1 | Proton 2 | Expected NOE Intensity | Implied Proximity |

| H-2 | H-3 | Strong | cis relationship |

| H-2 | H-8exo | Medium | Proximity across fragments |

| H-3 | H-4endo | Weak | Spatial relationship |

Beyond static structural determination, NMR spectroscopy offers powerful tools to investigate the dynamic nature of molecules in solution. nih.govnumberanalytics.com Flexible molecules like (2S,3R)-Dap-NE exist as an ensemble of interconverting conformers, and understanding this conformational landscape is key to understanding their function. nih.gov

Relaxation-Based Methods: Measurements of spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide insights into molecular motion on different timescales. nih.gov For instance, variations in T₁ values across the molecule can indicate regions of differing flexibility.

Residual Dipolar Couplings (RDCs): By partially aligning molecules in a dilute liquid crystalline medium, it is possible to measure residual dipolar couplings, which are sensitive to the orientation of internuclear vectors relative to the magnetic field. nih.gov RDCs provide long-range structural information and are a powerful constraint for defining the conformational preferences of flexible molecules.

Paramagnetic Relaxation Enhancement (PRE): The introduction of a paramagnetic center, either through a tag or a co-solute, can induce distance-dependent relaxation effects on nearby nuclei. nih.gov PRE measurements can provide distance restraints that are valuable for characterizing the conformational space sampled by the molecule.

These advanced NMR techniques, often used in combination, provide a detailed picture of the conformational dynamics of (2S,3R)-Dap-NE, moving beyond a single static structure to a more realistic and functionally relevant ensemble description. nih.goveuropeanpharmaceuticalreview.com

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy is unparalleled for studying molecules in solution, X-ray crystallography provides the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. researchgate.netnih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. nih.gov

The process involves growing a high-quality single crystal of (2S,3R)-Dap-NE (hydrochloride), which can sometimes be a challenging step. researchgate.net Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is a series of spots of varying intensity, which contains information about the arrangement of atoms in the crystal lattice. nih.gov

By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. nih.gov From this map, the positions of the individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

A crucial aspect of X-ray crystallography for chiral molecules is the determination of the absolute configuration. This is achieved by analyzing the anomalous scattering of X-rays, which is the difference in scattering intensity between Friedel pairs of reflections (hkl and -h-k-l). mit.edu The presence of a sufficiently strong anomalous scatterer, such as a chlorine atom in the hydrochloride salt, enhances the effect and allows for the unambiguous assignment of the absolute stereochemistry at each chiral center. researchgate.netmit.edu The Flack parameter is a key value derived from the diffraction data that indicates the correctness of the assigned absolute configuration; a value close to zero confirms the assignment. chem-soc.sinih.gov

The crystal structure of (2S,3R)-Dap-NE (hydrochloride) would provide a static snapshot of a low-energy conformation of the molecule in the solid state. This information is invaluable for validating the results of computational studies and for providing a structural basis for understanding its biological activity.

| Crystallographic Parameter | Description |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. chem-soc.si |

Computational Chemistry and Molecular Modeling

Computational methods have become an indispensable tool in modern drug discovery and development, complementing experimental techniques by providing insights into molecular properties and behavior that can be difficult to probe experimentally.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. acs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can generate a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the exploration of the conformational space available to a flexible molecule like (2S,3R)-Dap-NE. researchgate.net

An MD simulation of (2S,3R)-Dap-NE would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating its behavior over a period of nanoseconds to microseconds. frontiersin.org The resulting trajectory can be analyzed to identify the most populated conformations, the pathways of conformational transitions, and the flexibility of different parts of the molecule. mdpi.com This provides a dynamic picture of the molecule that is often more representative of its behavior in a biological environment than a single static structure. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For the design of analogues of (2S,3R)-Dap-NE, a QSAR study would involve compiling a dataset of related compounds with their measured biological activities. researchgate.net For each compound, a set of molecular descriptors would be calculated, which are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. atlantis-press.com Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

A validated QSAR model can then be used to predict the biological activity of new, yet-to-be-synthesized analogues of (2S,3R)-Dap-NE. mdpi.com This allows for the prioritization of synthetic targets and the rational design of new compounds with improved potency and selectivity. The model can also provide insights into the structural features that are important for biological activity, guiding the design of future generations of molecules. nih.gov

Role and Contributions of 2s,3r Dap Ne Within Dolastatin 10 and Its Bioactive Analogues

Integration as a Key Amino Acid Residue in the Pentapeptide Dolastatin 10

Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a highly potent inhibitor of tubulin polymerization and, consequently, mitosis. medchemexpress.com Its structure is comprised of several unique amino acid residues, with (2S,3R)-Dap-NE being a central component. medchemexpress.comnih.gov The full peptide sequence of Dolastatin 10 consists of (S)-dolavaline (Dov), (S)-valine (Val), (3R,4S,5S)-dolaisoleuine (Dil), (2R,3R,4S)-dolaproine (Dap), and the C-terminal (S)-dolaphenine (Doe). nih.govnih.gov (2S,3R)-Dap-NE hydrochloride is the amino acid residue that constitutes the dolaproine (Dap) unit within this pentapeptide. medchemexpress.commedchemexpress.commedchemexpress.com The intricate and specific arrangement of these amino acids, including the precise stereochemistry of the Dap unit, is fundamental to the molecule's remarkable anticancer activity. medchemexpress.comresearchgate.net

Structure-Activity Relationship (SAR) Studies Pertaining to the (2S,3R)-Dap-NE Moiety

The biological activity of Dolastatin 10 and its derivatives is exquisitely sensitive to structural modifications, particularly within the (2S,3R)-Dap-NE unit. Structure-activity relationship (SAR) studies have been instrumental in elucidating the critical features of this moiety for potent antimitotic function.

Impact of Stereochemistry on Biological Activity

The stereochemistry of the dolaproine unit is a critical factor influencing the biological activity of Dolastatin 10. The natural configuration, (2R,3R,4S)-dolaproine, is essential for its high potency. immunomart.com Any alterations to these chiral centers can lead to a significant reduction or complete loss of activity. For instance, the synthesis of various stereoisomers of the Dap unit and their incorporation into Dolastatin 10 analogs has demonstrated that the natural (2S,2'R,3'R) configuration of the dolaproine unit is crucial for its antineoplastic effects. acs.org The precise spatial arrangement of the substituents on the Dap residue is vital for optimal interaction with its biological target, tubulin.

Modifications to the (2S,3R)-Dap-NE Unit and their Effects on Function

While the core stereochemistry of the Dap unit is largely intolerant to change, certain modifications to this moiety have been explored to enhance the properties of Dolastatin 10 analogs. Research has shown that introducing an azide (B81097) functional group into the Dap subunit can enhance the in vitro cytotoxicity of Dolastatin 10. nih.govmdpi.com This has led to the development of analogs with modifications at this position, some of which have demonstrated even more potent growth inhibitory activity than the parent compound. nih.gov

However, modifications to the central residues of Dolastatin 10, including Dap, have been less frequent compared to alterations at the N- and C-termini. nih.gov This suggests that the core structure of the Dap unit is highly optimized for its biological function. The synthesis of analogs with modifications to the Dap unit often requires complex synthetic strategies to maintain the desired stereochemistry while introducing new functional groups. epa.gov

Molecular Mechanisms of Action: Tubulin Interaction and Polymerization Inhibition

The primary mechanism by which Dolastatin 10 and its analogs exert their anticancer effects is through the disruption of microtubule dynamics. The (2S,3R)-Dap-NE unit plays a crucial role in this process by facilitating the binding of the molecule to tubulin, the fundamental protein component of microtubules.

Binding Studies with Tubulin Proteins

Dolastatin 10 and its bioactive analogs are potent inhibitors of tubulin polymerization. medchemexpress.commedchemexpress.comresearchgate.netacs.org They bind to tubulin, preventing its assembly into microtubules. aacrjournals.org This interaction is thought to occur at the vinca (B1221190) alkaloid binding site on β-tubulin. nih.govmdpi.com While Dolastatin 10 and vinca alkaloids both bind to this region, their binding sites are not identical, suggesting a unique mode of interaction for the dolastatins. aacrjournals.org

Binding studies have revealed that the affinity of Dolastatin 10 analogs for tubulin is a key determinant of their cytotoxic potency. For example, a synthetic analog, D5, was found to bind to tubulin with a dissociation constant of 29.4 ± 6 μM. acs.org The structural features of the (2S,3R)-Dap-NE moiety contribute significantly to this binding affinity.

Molecular Basis of Antimitotic Activity

By inhibiting tubulin polymerization, Dolastatin 10 and its analogs disrupt the formation of the mitotic spindle, a critical structure for cell division. medchemexpress.commedchemexpress.comresearchgate.netacs.org This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis, or programmed cell death. nih.govresearchgate.net The potent antimitotic activity of these compounds is directly linked to their ability to interfere with microtubule dynamics. acs.org

The interaction of Dolastatin 10 with tubulin is complex and involves multiple subunits of the peptide. It is believed that the binding of Dolastatin 10 to β-tubulin inhibits tubulin-dependent GTP binding. mdpi.com The entire pentapeptide structure, including the specific conformation of the (2S,3R)-Dap-NE unit, is necessary for this potent inhibition of microtubule assembly and the resulting powerful antimitotic effect. medchemexpress.com

Computational Insights into Tubulin-Dolastatin 10 Interactions

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, has been indispensable in elucidating the atomic-level interactions between Dolastatin 10 and its biological target, tubulin. While experimental determination of the complex's crystal structure has been challenging, computational approaches have provided a robust and detailed model of the binding mechanism. These studies consistently show that Dolastatin 10 binds to the vinca domain of β-tubulin, positioning itself at the interface between two tubulin heterodimers (one αβ-tubulin and the α-subunit of the next). By wedging into this site, it disrupts the curved-to-straight conformational change required for microtubule polymerization.

The binding of Dolastatin 10 is characterized by a network of specific hydrogen bonds and extensive hydrophobic contacts distributed across its five constituent units. The C-terminal dipeptide of the natural product, Dolaproine-Dolaphenine (Dap-Doe), plays a particularly critical role in anchoring the molecule within the binding pocket. Computational analyses reveal that this segment is responsible for key stabilizing interactions.

The detailed understanding derived from these computational models has been instrumental in the rational design of synthetic analogues. The natural C-terminal dipeptide, Dap-Doe, has been a primary target for modification to create compounds with improved pharmacological profiles or enhanced synthetic accessibility. One such key modification is the replacement of the Dap-Doe unit with the dipeptide isostere (2S,3R)-Dap-NE .

The (2S,3R)-Dap-NE unit is designed to mimic the essential binding features of the original Dap-Doe segment. The norephedrine (B3415761) (NE) moiety, with its phenyl ring and β-hydroxyl group, is a bioisostere of Dolaphenine (Doe). Computational models suggest that the phenyl group of NE can occupy the same hydrophobic pocket as the Doe phenyl ring, preserving the crucial hydrophobic interactions. Furthermore, the hydroxyl group on the NE unit offers an additional hydrogen bonding opportunity with nearby residues or water molecules, potentially enhancing binding affinity and specificity compared to the natural Doe unit. The (2S,3R)-Dap backbone is retained to maintain the hydrogen bonding interactions observed with residues like Thr179. In this context, computational insights into the parent Dolastatin 10-tubulin complex serve as a predictive blueprint, guiding the synthesis of potent analogues built around the (2S,3R)-Dap-NE core.

The following table summarizes the key interactions of the C-terminal dipeptide of Dolastatin 10 with β-tubulin, as predicted by prevalent computational models. These interactions form the basis for the design of analogues containing the (2S,3R)-Dap-NE unit.

Table 1: Summary of Computationally Predicted Interactions of the Dolastatin 10 C-Terminal Dipeptide with β-Tubulin

| Dolastatin 10 Unit | Specific Moiety | Interacting β-Tubulin Residue(s) | Predicted Interaction Type |

| Dolaproine (Dap) | Backbone Carbonyl | Thr179 | Hydrogen Bond |

| Dolaproine (Dap) | Backbone Amine | Ser178 (via water bridge) | Hydrogen Bond |

| Dolaphenine (Doe) | Phenyl Ring | Pro175, Val177, Lys176 | Hydrophobic / van der Waals |

| Dolaphenine (Doe) | Phenyl Ring | Cys241 | Hydrophobic / van der Waals |

Applications in Medicinal Chemistry Research and Drug Design

Utilization of (2S,3R)-Dap-NE (hydrochloride) in Antibody-Drug Conjugate (ADC) Design

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. (2S,3R)-Dap-NE (hydrochloride) is integral to the synthesis of one of the most widely used payloads.

(2S,3R)-Dap-NE is a key structural component of auristatins, which are synthetic analogues of the natural product dolastatin 10. Dolastatin 10 is a potent antimitotic agent that inhibits tubulin polymerization. One of the most prominent auristatins used in ADCs is Monomethyl Auristatin E (MMAE).

| Component of MMAE | Chemical Name | Role in MMAE Structure |

| N-terminal cap | Monomethyl-L-valine | Provides a terminal group that influences the molecule's properties. |

| Amino Acid 2 | L-Valine | A standard amino acid contributing to the peptide backbone. |

| Amino Acid 3 | Dolaisoleuine (Dil) | A unique amino acid characteristic of the dolastatin family. |

| Dipeptide (C-terminal) | (2S,3R)-Dolaproine-Norephedrine (Dap-NE) | Forms the C-terminal end of the peptide chain, crucial for its biological activity. |

The synthesis of the complete MMAE payload, ready for conjugation to a linker and then to an antibody, relies on the availability of high-purity intermediates like (2S,3R)-Dap-NE (hydrochloride).

Exploration as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific target, such as a protein. Extensive searches of scientific literature and chemical databases did not yield any specific information on the use of (2S,3R)-Dap-NE (hydrochloride) as a chemical probe for studying biological systems. Its primary and well-documented role is as a synthetic intermediate in the creation of larger, more complex molecules, namely ADC payloads.

Peptide Mimetics and Analogue Development Incorporating (2S,3R)-Dap-NE Derivatives

Peptide mimetics, or peptidomimetics, are compounds that are structurally similar to peptides and are designed to mimic their biological function. The development of analogues of biologically active peptides is a common strategy in drug discovery to improve properties such as stability and oral bioavailability.

While (2S,3R)-Dap-NE is a dipeptide, its primary role in medicinal chemistry is as a constituent of the larger dolastatin 10 framework. Research has focused on creating analogues of dolastatin 10 and its derivatives, like MMAE, by modifying various parts of the pentapeptide structure. However, specific studies focusing on the development of peptide mimetics based solely on (2S,3R)-Dap-NE derivatives are not prominently featured in the available scientific literature. The focus remains on its incorporation into the full auristatin structure to create more effective and potent payloads for ADCs.

Biosynthetic Pathways and Enzymatic Modifications of Dolastatin 10 Components

Identification of Biosynthetic Gene Clusters for Dolastatin 10 in Marine Cyanobacteria

The biosynthetic blueprint for dolastatin 10 was uncovered through the identification of its biosynthetic gene cluster (BGC) in the marine cyanobacterium Caldora penicillata (formerly classified as Symploca sp.). nih.govpnas.org Researchers utilized a combination of screening environmental DNA (eDNA) fosmid libraries and metagenome sequencing to locate the responsible genetic locus. nih.govacs.org

This work successfully identified a 39-kb biosynthetic gene cluster, termed the 'dol' cluster, predicted to orchestrate the synthesis of dolastatin 10. nih.govnih.gov The cluster is organized as a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. nih.gov Functional predictions based on bioinformatic analysis of the cluster revealed ten core enzymes responsible for the assembly and modification of the peptide. nih.govacs.org The structure of the dolastatin 10 molecule, with its mix of standard and heavily modified amino acids, is consistent with production by such a hybrid NRPS-PKS pathway. nih.gov

The identified 'dol' gene cluster contains the necessary enzymatic domains to assemble the peptide backbone and perform the specific modifications, such as N- and O-methylations, that characterize the final natural product. nih.gov

Table 1: Predicted Functions of Genes in the Dolastatin 10 ('dol') Biosynthetic Gene Cluster This table is based on data from bioinformatics analysis of the 'dol' gene cluster. nih.gov

| Gene | Predicted Enzyme Type | Predicted Function in Dolastatin 10 Biosynthesis |

|---|---|---|

| DolA | Methyltransferase (MT) | O-methylation |

| DolB | Non-Ribosomal Peptide Synthetase (NRPS) | Activates L-Valine and performs N-methylation to form Dolavaline (Dov) |

| DolC | Non-Ribosomal Peptide Synthetase (NRPS) | Incorporates Valine |

| DolD | Methyltransferase (MT) | O-methylation of the Dolaisoleuine (Dil) unit |

| DolE | Methyltransferase (MT) | Potential C-methylation |

| DolF | Polyketide Synthase (PKS) | Incorporates an acetate (B1210297) unit as part of the Dil assembly |

| DolG | Non-Ribosomal Peptide Synthetase (NRPS) | Incorporates L-Proline for the Dolaproine (Dap) unit |

| DolH | Polyketide Synthase (PKS) | Incorporates a reduced acetate unit for the Dap assembly |

| DolI | Non-Ribosomal Peptide Synthetase (NRPS) | Activates Phenylalanine for Dolaphenine (Doe) assembly |

| DolJ | Non-heme Diiron Monooxygenase | Catalyzes the formation of the C-terminal thiazole (B1198619) of Dolaphenine (Doe) |

Postulated Enzymatic Steps Leading to the (2S,3R)-Dap-NE Unit

The formation of the unique (2R,3R,4S)-dolaproine (Dap) unit is a critical part of the dolastatin 10 assembly line. nih.gov The synthesis of this component, which contains three chiral centers, is proposed to involve a coordinated sequence of reactions catalyzed by both NRPS and PKS modules within the 'dol' cluster. nih.govacs.org

The process begins after the assembly of the N-terminal tripeptide (Dov-Val-Dil). The biosynthetic pathway proposes the following steps for the incorporation and modification of the Dap unit:

Proline Incorporation : The NRPS module DolG is predicted to recognize and activate L-proline, incorporating it into the growing peptide chain tethered to the enzyme complex. nih.gov

Polyketide Extension : Following proline incorporation, the PKS module DolH extends the intermediate. The adenylation (A) domain of DolH is unique among known cyanobacterial PKSs as it is predicted to specifically select methylmalonyl-CoA as its substrate. nih.gov

Ketoreduction and Methylation : The ketoreductase (KR) domain within DolH likely reduces the ketone group formed during the PKS extension, generating a hydroxyl group with a specific stereochemistry (S-configuration). nih.gov This hydroxyl group is the proposed site for a subsequent O-methylation reaction, which is essential for forming the final methoxy (B1213986) group characteristic of the dolaproine unit. nih.gov

This sequence of enzymatic actions—NRPS-mediated amino acid addition followed by PKS-mediated extension and stereospecific reduction—is the postulated mechanism for constructing the complex dolaproine core.

Table 2: Postulated Enzymatic Sequence for Dolaproine (Dap) Formation This table outlines the proposed biosynthetic steps for the Dap unit as part of the Dolastatin 10 assembly. nih.gov

| Step | Enzyme Module | Substrate(s) | Action | Resulting Intermediate Feature |

|---|---|---|---|---|

| 1 | DolG (NRPS) | L-Proline | Adenylation and Thiolation | Proline tethered to the enzyme complex |

| 2 | DolH (PKS - AT Domain) | Methylmalonyl-CoA | Acyl transfer | Extension of the chain with a propionate-derived unit |

| 3 | DolH (PKS - KR Domain) | Keto group on the extended chain | Stereospecific reduction | Generation of a hydroxyl group (S-OH) |

| 4 | Methyltransferase (e.g., DolA/D) | S-adenosyl methionine (SAM), Hydroxyl group | O-methylation | Formation of the characteristic methoxy group of Dap |

Investigation of Relevant Enzyme Activities and Stereospecific Transformations

While the complete enzymatic pathway for dolaproine formation remains to be fully characterized in vitro, studies on enzymes from the 'dol' cluster and homologous BGCs have provided significant insights into their function and stereospecificity. nih.govpnas.org

A key example of this is the biochemical characterization of DolJ, the non-heme diiron monooxygenase responsible for the final step in the biosynthesis of the C-terminal dolaphenine (Doe) unit. nih.gov Recombinant DolJ was expressed in E. coli and its activity was tested against a synthesized substrate. nih.gov The enzyme efficiently catalyzed the oxidative decarboxylation to form the terminal thiazole moiety of dolaphenine. nih.govacs.org Crucially, the investigation demonstrated the enzyme's strict stereospecificity; DolJ successfully converted its predicted substrate but was completely inactive towards a synthesized diastereomeric analog. nih.gov This highlights the high degree of precision enforced by the biosynthetic enzymes. Kinetic analysis of DolJ determined its Michaelis-Menten constant (Kₘ) to be 70.2 ± 4.0 µM and its turnover number (kcat) to be 0.58 ± 0.01 s⁻¹, indicating catalytic efficiency comparable to homologous enzymes. nih.gov

The biosynthesis of dolastatin 10 also relies on several methyltransferases (DolA, DolD, DolE) to add methyl groups at specific positions, and the stereochemical outcomes of the ketoreductase domains within the PKS modules are critical for establishing the correct chirality of the final product. nih.gov Investigations into homologous systems, such as the biosynthesis of AEST, a related dolastatin derivative, also point to the involvement of additional tailoring enzymes like short-chain dehydrogenases/reductases (SDRs) that may perform modifications not accounted for by the core PKS/NRPS machinery. pnas.org These studies underscore the principle that the complex stereochemistry of natural products like dolastatin 10 is achieved through a series of highly specific and controlled enzymatic transformations. nih.govpnas.orgpnas.org

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Stereoisomers of (2S,3R)-Dap-NE (hydrochloride)

The synthesis of specific stereoisomers of complex amino acids like dolaproine is a significant challenge in organic chemistry. The natural configuration of dolaproine in dolastatin 10 is (2R,3R,4S). nih.gov Research into novel synthetic routes for non-natural stereoisomers, such as the (2S,3R) configuration, is crucial for structure-activity relationship (SAR) studies and the development of new analogues.

Recent advancements have focused on stereoselective methods to gain precise control over the chiral centers. One promising approach is the Baylis-Hillman reaction , which has been successfully employed for the stereoselective synthesis of N-Boc-dolaproine. researchgate.netlookchem.com This strategy involves a reaction between N-Boc-prolinal and methyl acrylate, followed by a diastereoselective hydrogenation step. lookchem.com Adapting this methodology could provide a viable pathway to the (2S,3R) stereoisomer by carefully selecting chiral catalysts and reaction conditions.

Another powerful technique is dynamic kinetic resolution (DKR) . An efficient synthesis of optically pure Boc-(2S,3R,4S)-iso-dolaproine has been reported using DKR. nih.gov This method involves the catalytic asymmetric hydrogenation of a β-keto ester precursor, allowing for the simultaneous control of two new stereogenic centers with high diastereoselectivity. nih.gov The application of DKR to different precursors could be a key strategy for accessing the (2S,3R)-Dap core structure.

Future research in this area will likely focus on:

The development of novel chiral catalysts to improve the stereoselectivity of key reactions.

The exploration of convergent synthetic strategies that allow for the modular assembly of dolaproine stereoisomers.

The use of chemoenzymatic methods, combining the selectivity of enzymes with the versatility of chemical synthesis, to access enantiomerically pure building blocks. mdpi.com

| Synthetic Strategy | Key Reaction | Advantages | Potential for (2S,3R)-Dap Synthesis |

|---|---|---|---|

| Baylis-Hillman Reaction | Reaction of an aldehyde with an activated alkene | Atom economy, creation of a chiral center | Adaptable with chiral auxiliaries or catalysts to control stereochemistry |

| Dynamic Kinetic Resolution (DKR) | Asymmetric hydrogenation of a racemic mixture | High yields of a single stereoisomer, control over multiple chiral centers | Applicable to precursors designed to yield the desired (2S,3R) configuration |

| Asymmetric Amination | Introduction of an amino group to a chiral enolate | Direct formation of chiral amino acids | Can be used to set the stereocenter at the C2 position |

Advanced Structural Biology of Dolastatin 10 and its Active Site Interactions

Understanding the precise molecular interactions between dolastatin 10 and its target, tubulin, is fundamental to designing more effective analogues. Dolastatin 10 binds to the vinca (B1221190) domain of β-tubulin, inhibiting its polymerization into microtubules and ultimately leading to cell cycle arrest and apoptosis. cancer.govmdpi.comnih.gov The conformation of the peptide and the orientation of each amino acid residue, including dolaproine, are critical for this interaction.

Advanced structural biology techniques, particularly cryo-electron microscopy (cryo-EM) , are providing unprecedented insights into the structure of microtubules and their complexes with binding agents. elsevierpure.combiorxiv.orgscispace.comnih.govnih.gov High-resolution cryo-EM structures can reveal the detailed binding mode of dolastatin 10, including the specific hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the protein upon binding. acs.org

Studies have revealed that the Val-Dil and Dil-Dap amide bonds in dolastatin 10 adopt specific cis and trans geometries, respectively, when bound to tubulin. mdpi.comacs.org This conformational constraint is crucial for potent activity. Future structural studies will aim to:

Investigate the dynamics of the dolastatin-tubulin interaction using techniques like molecular dynamics simulations, which can complement static structural data and reveal the energetic landscape of binding.

Explore the structural basis for the induction of tubulin aggregation by dolastatin 10, which is a key aspect of its mechanism of action. nih.gov

Innovative Bioconjugation Chemistries for (2S,3R)-Dap-NE (hydrochloride)

The high potency of dolastatin 10 and its analogues makes them ideal payloads for antibody-drug conjugates (ADCs). acs.org ADCs utilize the specificity of a monoclonal antibody to deliver a cytotoxic agent directly to cancer cells, thereby increasing efficacy and reducing systemic toxicity. The development of innovative and efficient bioconjugation chemistries is essential for the construction of stable and effective ADCs.

Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, selectivity, and biocompatibility. These reactions allow for the precise attachment of drug molecules to antibodies at specific sites. For instance, an auristatin derivative (a synthetic analogue of dolastatin 10) can be modified with an alkyne or azide (B81097) group, and the antibody can be engineered to contain the complementary functional group, enabling a clean and specific conjugation reaction. nih.govbiorxiv.orgacs.orgacs.org

Future research in bioconjugation for dolastatin analogues like those derived from (2S,3R)-Dap-NE will likely involve:

The development of novel bioorthogonal reactions that proceed rapidly under physiological conditions without the need for a metal catalyst.

The engineering of antibodies with strategically placed unnatural amino acids that can serve as handles for site-specific conjugation. nih.gov

The design of cleavable and non-cleavable linkers that control the release of the cytotoxic payload within the target cell. The Click Activated Protodrugs Against Cancer (CAPAC) platform is an example of a system that uses click chemistry for targeted drug activation. nih.gov

| Technique | Description | Relevance to (2S,3R)-Dap-NE |

|---|---|---|

| Click Chemistry (CuAAC/SPAAC) | Highly efficient and specific reactions between azides and alkynes. | Enables precise, site-specific attachment to antibodies for ADC formation. |

| Enzyme-Mediated Ligation | Use of enzymes like sortase or transglutaminase to form covalent bonds. | Offers high specificity and control over the conjugation site. |

| Unnatural Amino Acid Incorporation | Genetic encoding of amino acids with bioorthogonal functional groups into antibodies. | Provides unique chemical handles for highly specific conjugation reactions. |

Computational Design of Enhanced Dolastatin Analogues

Computational methods are playing an increasingly important role in the rational design of new drugs. nih.gov For dolastatin 10 analogues, computational approaches can be used to predict how structural modifications, such as altering the stereochemistry of the dolaproine unit to (2S,3R), will affect binding affinity and biological activity.

Molecular docking studies can simulate the binding of novel analogues to the tubulin active site, providing insights into the binding pose and predicting binding energy. nih.gov These studies can help prioritize which analogues to synthesize and test experimentally. For example, docking studies have been used to design novel dolastatin 10 analogues with modified C-termini to enhance their conjugation capability. nih.gov

Structure-based pharmacophore modeling uses the 3D structure of the tubulin-ligand complex to identify the key chemical features required for binding. nih.gov This information can then be used to search virtual libraries for new compounds that match the pharmacophore or to guide the design of novel analogues with improved properties. The modification of the Dap unit has been shown to be a promising strategy for improving potency, and computational models can help rationalize these findings and guide further optimization. acs.org

Future directions in the computational design of dolastatin analogues include:

The use of more accurate and sophisticated scoring functions in docking programs to better predict binding affinities.

The application of free energy perturbation (FEP) and other advanced simulation techniques to calculate the relative binding free energies of different analogues with high precision.

The integration of machine learning and artificial intelligence to analyze large datasets of SAR data and predict the activity of novel compounds.

Q & A

Basic: What analytical techniques are recommended to confirm the stereochemical purity of (2S,3R)-Dap-NE hydrochloride?

Answer:

To ensure stereochemical integrity, chiral HPLC is the gold standard for separating enantiomers, leveraging columns with chiral stationary phases (e.g., cyclodextrin-based). X-ray crystallography can also resolve absolute configurations by analyzing crystal lattice diffraction patterns, as demonstrated in structural studies of related (2S,3R)-configured compounds like (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride . Additional validation via nuclear Overhauser effect (NOE) NMR experiments can confirm spatial arrangements of substituents .

Advanced: How can researchers resolve contradictions in biological activity data for (2S,3R)-Dap-NE hydrochloride across different in vitro models?

Answer:

Discrepancies may arise from cell line-specific receptor expression, assay conditions (e.g., pH, temperature), or metabolite interference. To address this:

- Standardize assay protocols : Use consistent buffer systems (e.g., PBS with 0.1% BSA) and validate cell viability via MTT assays.

- Control for metabolism : Include hepatic microsomal stability assays to identify active/inactive metabolites .

- Cross-validate with orthogonal models : Compare results across primary cells, immortalized lines, and organoids. For example, β-ionone analogs showed varying apoptotic effects in gastric cancer models depending on ROS modulation .

Basic: What synthesis protocols preserve the stereochemical integrity of (2S,3R)-Dap-NE hydrochloride?

Answer:

Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) ensures enantioselective formation of the (2S,3R) configuration. Post-synthesis, recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) enhances purity, as seen in the isolation of (2R,6S)-configured morpholine hydrochlorides . For intermediates, monitor reaction progress via TLC with ninhydrin staining to detect free amines .

Advanced: What methodological approaches optimize the metabolic stability assessment of (2S,3R)-Dap-NE hydrochloride in hepatic assays?

Answer:

- LC-MS/MS quantification : Use isotopically labeled internal standards (e.g., 13C-labeled D-Mannosamine hydrochloride) to correct for matrix effects .

- Microsomal incubation : Include NADPH-regenerating systems and measure half-life (t1/2) under physiologically relevant conditions (37°C, pH 7.4).

- CYP enzyme phenotyping : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Basic: How should researchers validate the hydrochloride salt form of (2S,3R)-Dap-NE?

Answer:

- Elemental analysis : Confirm Cl<sup>−</sup> content via ion chromatography or potentiometric titration .

- FT-IR spectroscopy : Identify characteristic N–H and O–H stretches (2500–3500 cm<sup>−1</sup>) and Cl<sup>−</sup> counterion bands (600–800 cm<sup>−1</sup>) .

- Thermogravimetric analysis (TGA) : Measure weight loss corresponding to HCl release at decomposition temperatures .

Advanced: What strategies mitigate racemization during (2S,3R)-Dap-NE hydrochloride storage?

Answer:

- Temperature control : Store lyophilized powder at −20°C to minimize thermal racemization, as recommended for (2S,3R)-AHPA hydrochloride .

- pH stabilization : Formulate in buffered solutions (pH 4–6) to reduce base-catalyzed epimerization.

- Protect from light : Amber vials prevent UV-induced degradation, critical for photosensitive analogs like benzodiazepine hydrochlorides .

Basic: What chromatographic methods are suitable for quantifying (2S,3R)-Dap-NE hydrochloride in biological matrices?

Answer:

- Reverse-phase HPLC : Use C18 columns with mobile phases of acetonitrile/0.1% trifluoroacetic acid (TFA) for optimal retention and peak symmetry .

- Detection : UV absorption at 210–220 nm (amine groups) or tandem MS for enhanced specificity in complex samples like plasma .

Advanced: How can computational modeling guide the design of (2S,3R)-Dap-NE hydrochloride analogs with improved target binding?

Answer:

- Molecular docking : Simulate interactions with target receptors (e.g., MAPK signaling proteins) using software like AutoDock Vina. Validate with experimental IC50 values from kinase assays .

- QM/MM simulations : Assess stereoelectronic effects of the (2S,3R) configuration on transition-state stabilization, as applied to β-ionone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.